REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([OH:9])=O.CN(C)C=O.[CH2:15]([NH:17][CH2:18][CH3:19])[CH3:16]>S(Cl)(Cl)=O>[CH2:15]([N:17]([CH2:18][CH3:19])[C:7](=[O:9])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)[CH3:16]
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Name
|
|
Quantity
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10.2 g
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Type
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reactant
|
Smiles
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N1=C(C=CC=C1)C(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
0.5 mL
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Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
34.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for 72 hours at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Excess thionyl chloride and dimethylformamide were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was azeotroped 3× with dry toluene
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Type
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DISSOLUTION
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Details
|
dissolved in 100 mL of dichloromethane
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Type
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FILTRATION
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Details
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filtered through a pad of Celite®
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Type
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FILTRATION
|
Details
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filter aid
|
Type
|
ADDITION
|
Details
|
The filtrate was poured into 200 mL of water
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
|
Type
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EXTRACTION
|
Details
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the aqueous phase was extracted with 3×100 mL of dichloromethane
|
Type
|
WASH
|
Details
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The combined organic extracts were washed successively with 1N NaOH, water, and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by normal phase flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 100% ethyl acetate
|
Type
|
ADDITION
|
Details
|
Like fractions containing product
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(C1=NC=CC=C1)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |